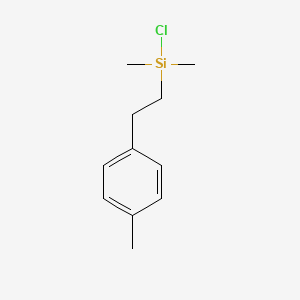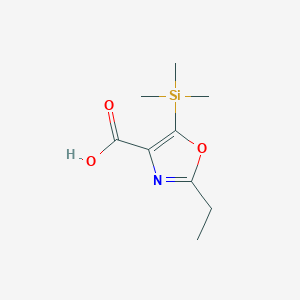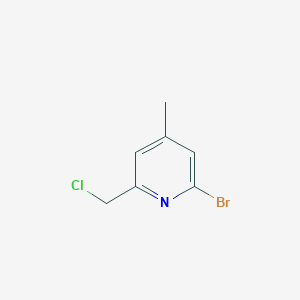
2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of naphthalene derivatives.
Preparation Methods
The synthesis of 2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane typically involves the reaction of 4-methylnaphthalene with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the dioxolane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Scientific Research Applications
2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane can be compared with other naphthalene derivatives such as:
1,4-Dioxolane: Similar in structure but lacks the naphthalene ring, leading to different chemical and biological properties.
2-(4-Methylnaphthalen-1-yl)-1,3-dioxane: Similar structure but with a different ring size, affecting its reactivity and applications.
4-Methylnaphthalene: The parent compound, which lacks the dioxolane ring, resulting in different chemical behavior and uses.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(4-methylnaphthalen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H14O2/c1-10-6-7-13(14-15-8-9-16-14)12-5-3-2-4-11(10)12/h2-7,14H,8-9H2,1H3 |
InChI Key |
FQDXMRZYFARIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)

![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)



![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)




